

Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Bis(4-methoxyphenyl)phthalide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound **3,3-Bis(4-methoxyphenyl)phthalide**. Included are detailed experimental protocols for acquiring this data and a summary of expected spectroscopic values based on the analysis of analogous structures. This document is intended to serve as a valuable resource for researchers in chemistry and drug development.

Compound Information

- Chemical Name: **3,3-Bis(4-methoxyphenyl)phthalide**
- Molecular Formula: $C_{22}H_{18}O_4$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 346.38 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 6315-80-6 [\[2\]](#)

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- Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,3-Bis(4-methoxyphenyl)phthalide**. These values are predicted based on the known spectral characteristics of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.9 - 7.5	m	4H	Aromatic Protons (phthalide ring)
~ 7.3 - 7.2	d	4H	Aromatic Protons (methoxyphenyl rings, ortho to C-O)
~ 6.9 - 6.8	d	4H	Aromatic Protons (methoxyphenyl rings, meta to C-O)
~ 3.8	s	6H	Methoxy Protons (-OCH ₃)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 168	C=O (lactone)
~ 159	Aromatic C-O (methoxyphenyl)
~ 152	Aromatic C (phthalide, attached to oxygen)
~ 135	Aromatic C (phthalide, quaternary)
~ 134	Aromatic CH (phthalide)
~ 129	Aromatic CH (phthalide)
~ 128	Aromatic CH (methoxyphenyl)
~ 125	Aromatic CH (phthalide)
~ 123	Aromatic CH (phthalide)
~ 114	Aromatic CH (methoxyphenyl)
~ 92	C (quaternary, C3 of phthalide)
~ 55	-OCH ₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2830	Medium	Methoxy C-H Stretch
~ 1760	Strong	Lactone C=O Stretch
~ 1610, 1500	Strong	Aromatic C=C Stretch
~ 1250	Strong	Asymmetric C-O-C Stretch (ether)
~ 1030	Strong	Symmetric C-O-C Stretch (ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
346	[M] ⁺ (Molecular Ion)
239	[M - C ₇ H ₇ O] ⁺ (Loss of a methoxyphenyl group)
135	[C ₉ H ₇ O] ⁺ (Fragment from the phthalide moiety)
107	[C ₇ H ₇ O] ⁺ (Methoxyphenyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3,3-Bis(4-methoxyphenyl)phthalide**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,3-Bis(4-methoxyphenyl)phthalide**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):[\[3\]](#)
 - Grind 1-2 mg of **3,3-Bis(4-methoxyphenyl)phthalide** with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)
 - Place a portion of the mixture into a pellet-forming die.
 - Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[3\]](#)
- Instrumentation and Parameters:
 - Spectrometer: A Fourier-Transform Infrared Spectrometer.
 - Mode: Transmission.
 - Scan Range: 4000 - 400 cm^{-1} .

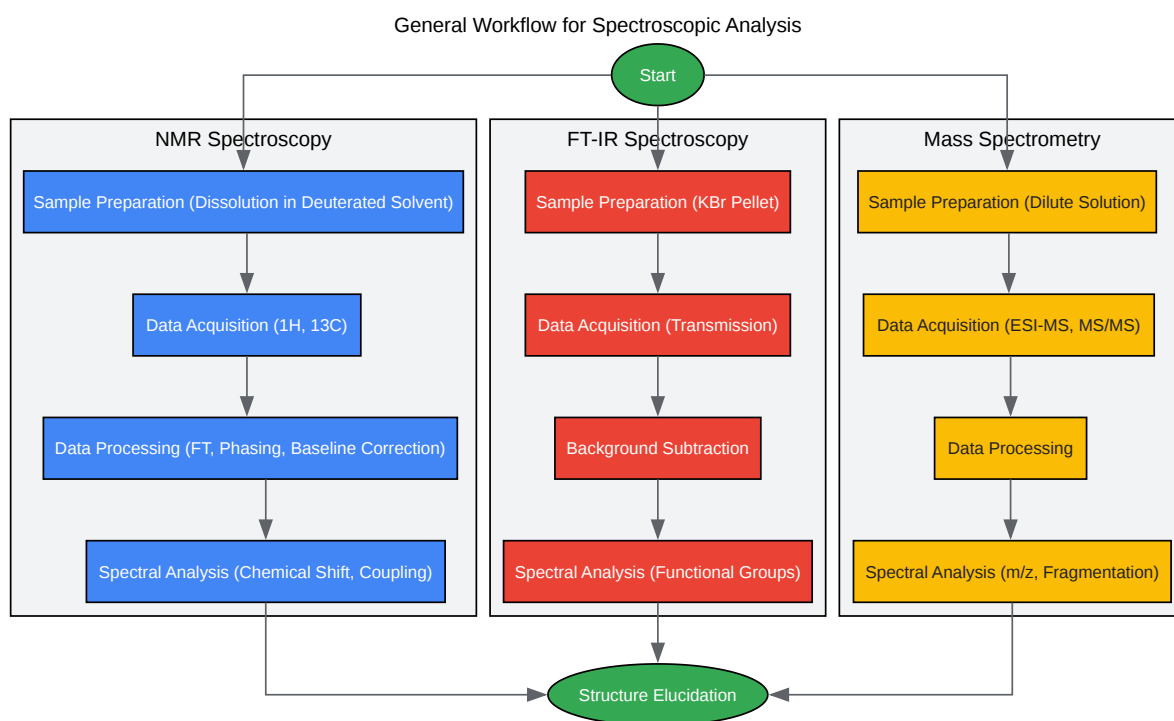
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

3.3 Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **3,3-Bis(4-methoxyphenyl)phthalide** (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation and Parameters (Electrospray Ionization - ESI):
 - Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.
 - Ionization Mode: Positive ion mode.
 - Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
 - Mass Range: m/z 50 - 500.
 - Capillary Voltage: 3-4 kV.
 - Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
 - Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS experiments.

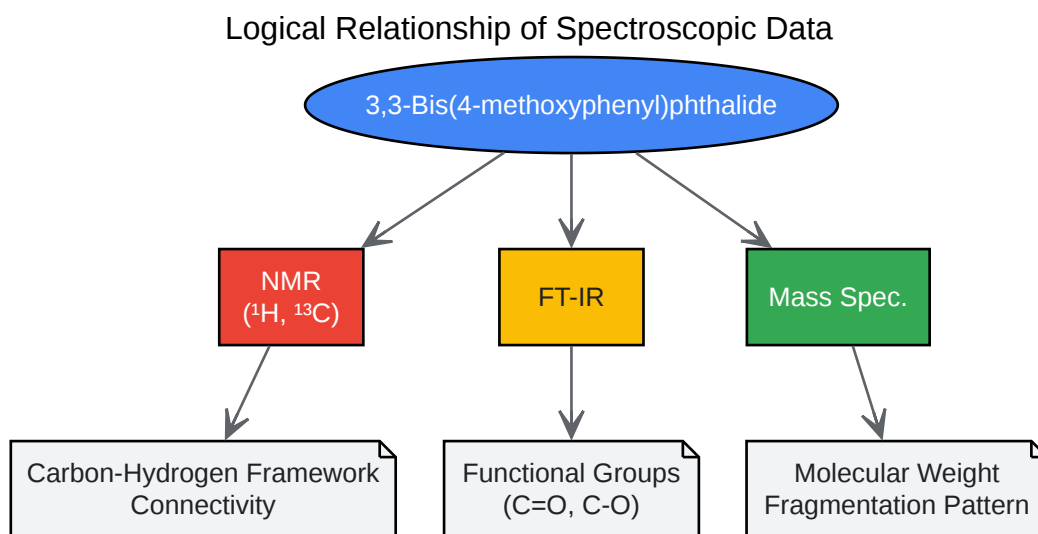
Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical relationship of spectroscopic data.

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References

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